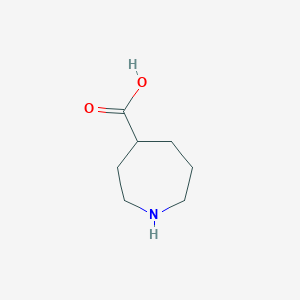
Azepane-4-carboxylic acid
Overview
Description
Azepane-4-carboxylic acid is a compound with the molecular formula C7H13NO2 . It is a saturated seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom .
Synthesis Analysis
The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . Azepane-based compounds continue to play great synthetic relevance because of their different biological activities .Molecular Structure Analysis
The molecular structure of Azepane-4-carboxylic acid is represented by the molecular formula C7H13NO2 . The InChI code for this compound is 1S/C7H13NO2/c9-7(10)6-2-1-4-8-5-3-6/h6,8H,1-5H2,(H,9,10) .Chemical Reactions Analysis
Azepane-based compounds are involved in various chemical reactions. For instance, the Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines . The azepane ring is oxidized at position 4′ to the 4′ hydroxy group, while the benzylic methyl group is oxidized sequentially to the hydroxymethyl and carboxyl groups .Physical And Chemical Properties Analysis
Azepane-4-carboxylic acid has a molecular weight of 143.18 g/mol . Other properties such as XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can be found on PubChem .Scientific Research Applications
Synthesis of N-Aryl Azepanes
Azepane-4-carboxylic acid: is utilized in the synthesis of N-aryl azepanes through Pd/LA-catalyzed decarboxylation. This process is significant for creating non-fused N-aryl azepane derivatives, which are valuable intermediates in synthetic chemistry. The methodology allows for a diverse range of highly functionalized azepanes, which can be further converted into pharmaceutically relevant compounds like Proheptazine .
Pharmaceutical Applications
In the pharmaceutical industry, azepane derivatives, including those derived from Azepane-4-carboxylic acid , are used as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents. For instance, Proheptazine, an opioid analgesic with effects similar to other opioids, is synthesized using azepane derivatives as key intermediates .
Organic Chemistry Research
Azepane-4-carboxylic acid: plays a crucial role in organic chemistry research, particularly in the development of new synthetic methodologies. Its derivatives are essential for studying reaction mechanisms and exploring new chemical transformations .
Material Science
In material science, azepane derivatives are explored for their potential applications in creating new materials with unique properties. The derivatives of Azepane-4-carboxylic acid could be used to modify polymers or create novel composites .
Analytical Chemistry
Azepane-4-carboxylic acid: and its derivatives can serve as standards or reagents in analytical chemistry. They are used to calibrate instruments, validate methods, and study the behavior of similar compounds .
Chemical Synthesis
The compound is also involved in chemical synthesis, where it acts as a building block for more complex molecules. Its versatility allows chemists to construct a wide array of molecular architectures for various applications .
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for Azepane-4-carboxylic acid is not available, general safety measures for handling chemicals include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
Azepane-based compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .
properties
IUPAC Name |
azepane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)6-2-1-4-8-5-3-6/h6,8H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVGGQNBSCMMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602902 | |
| Record name | Azepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepane-4-carboxylic acid | |
CAS RN |
97164-96-0 | |
| Record name | Hexahydro-1H-azepine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97164-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



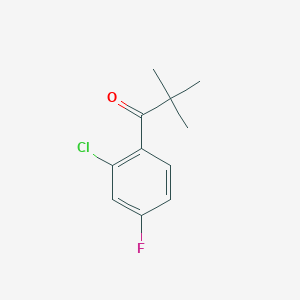

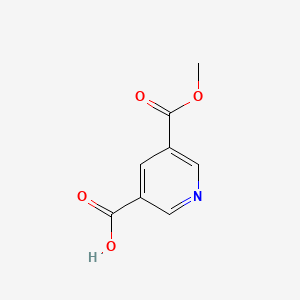


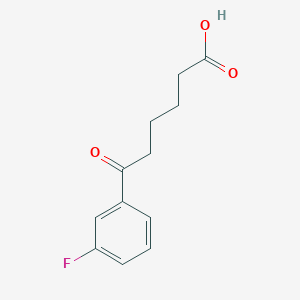


![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1319747.png)
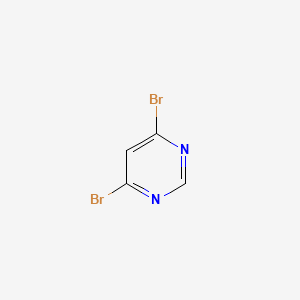

![8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1319752.png)
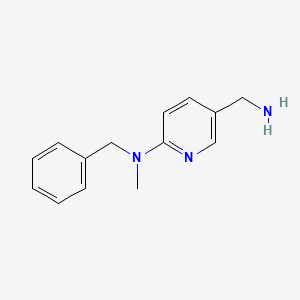
![2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide](/img/structure/B1319767.png)